![molecular formula C9H11N3O B13891909 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-substituted 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the cyclocondensation of 2-aminopyridine derivatives with α-haloketones in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced imidazo[4,5-c]pyridine derivatives
Substitution: Substituted imidazo[4,5-c]pyridine derivatives
Aplicaciones Científicas De Investigación
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase (DNA-PK). By inhibiting DNA-PK, the compound can interfere with the repair of radiation-induced DNA double-strand breaks, thereby enhancing the efficacy of radiation therapy in cancer treatment . The compound’s structure allows it to selectively bind to the active site of DNA-PK, blocking its activity and preventing the repair of damaged DNA .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but has distinct chemical properties and applications.
Uniqueness
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and its potent inhibitory activity against DNA-dependent protein kinase. This makes it a valuable compound for research in cancer therapy and other medical applications .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12) |
Clave InChI |
SDFSSPVHQLUNTP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1)C=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
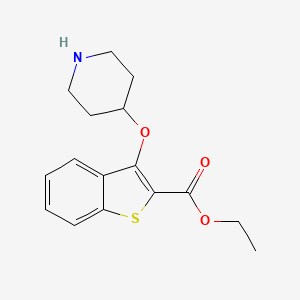
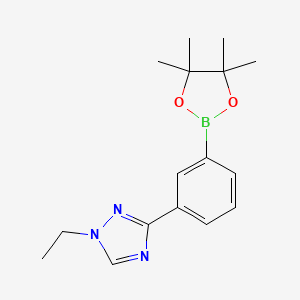
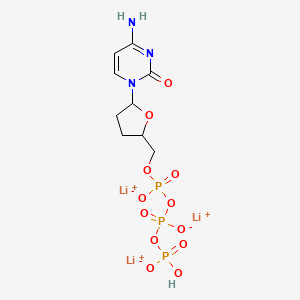
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
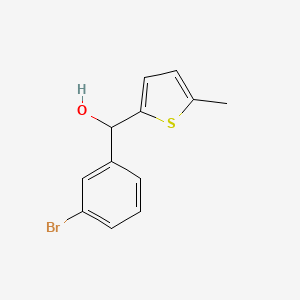
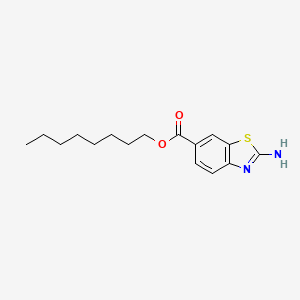
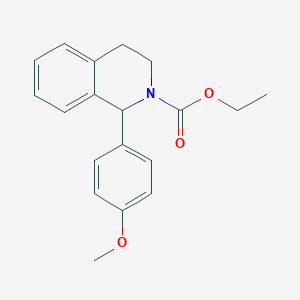
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
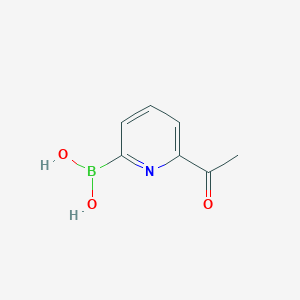
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
